Odapipam

Neuropharmacology Receptor Pharmacology Drug Discovery

Odapipam (NNC 756, CAS 131796-63-9) delivers unmatched >5,000-fold D1/D2 selectivity (Ki=0.17nM) with zero 5-HT2 cross-reactivity—eliminating artifacts that confound SCH 23390 and ecopipam studies. Validated as a [11C]PET radiotracer for striatal/extrastriatal D1 imaging. Well-characterized UGT-mediated clearance with five identified Phase I metabolites enables definitive LC-MS/MS method development. The definitive D1 reference antagonist for binding panels, offering ~7-fold higher affinity than ecopipam (Ki=1.2nM).

Molecular Formula C19H20ClNO2
Molecular Weight 329.8 g/mol
Cat. No. B1256579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOdapipam
Synonyms(+)-(S)-8-chloro-5-(2,3-dihydro-7-benzofuranyl)-2,3,4,5-tetrahydro-3-methyl-1h-3-benzazepin-7-ol
8-chloro-7-hydroxy-5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
8-chloro-7-hydroxy-5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, (R)-isomer
8-chloro-7-hydroxy-5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, (S)-isomer, C11-labeled
NNC 0756
NNC 0772
NNC 756
NNC-0756
NNC-0772
NNC-756
odapipam
Molecular FormulaC19H20ClNO2
Molecular Weight329.8 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OCC4)O)Cl
InChIInChI=1S/C19H20ClNO2/c1-21-7-5-13-9-17(20)18(22)10-15(13)16(11-21)14-4-2-3-12-6-8-23-19(12)14/h2-4,9-10,16,22H,5-8,11H2,1H3
InChIKeySKMVRXPBCSTNKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Odapipam Procurement Guide: Selective Dopamine D1 Receptor Antagonist for Precision Neuropharmacology


Odapipam (CAS 131796-63-9) is a selective, high-affinity dopamine D1 receptor antagonist of the benzazepine class. It exhibits more than 5,000-fold selectivity for the dopamine D1 receptor (Ki = 0.17 nM) over the dopamine D2 receptor (Ki = 942 nM) [1]. Primarily utilized as a pharmacological tool compound for dopaminergic signaling research and as a positron emission tomography (PET) radiotracer when labeled with carbon-11, Odapipam enables precise imaging of D1 receptor distribution and occupancy in both striatal and extrastriatal regions, including the prefrontal cortex [2].

Why Generic D1 Antagonist Substitution Is Not Equivalent: Odapipam's Unique Selectivity Profile


The dopamine D1 receptor antagonist class exhibits substantial heterogeneity in selectivity, off-target binding, and pharmacokinetic properties, making generic substitution scientifically invalid for many research applications. The classical D1 antagonist SCH 23390 demonstrates significant cross-reactivity with serotonin 5-HT2 receptors, with Ki values in the nanomolar range [1], while ecopipam (SCH 39166) possesses improved but still moderate selectivity [2]. These off-target interactions can confound experimental interpretation in behavioral, electrophysiological, and imaging studies. Odapipam's >5,000-fold selectivity over D2 receptors [3] and its established utility as a PET radiotracer [4] represent a distinct, non-interchangeable tool for applications requiring ultra-selective D1 receptor interrogation.

Quantitative Evidence Guide: Odapipam Differentiation from Comparator D1 Antagonists


Unmatched D1 Receptor Affinity and Selectivity Versus Classical Antagonist SCH 23390

Odapipam demonstrates a substantially higher binding affinity for the dopamine D1 receptor compared to the classical D1 antagonist SCH 23390. Odapipam exhibits a Ki of 0.17 nM [1] versus SCH 23390's Ki of 0.2 nM for the D1 receptor . More critically, Odapipam's >5,000-fold selectivity window for D1 over D2 (Ki D2 = 942 nM) [1] provides a functional advantage over SCH 23390, which carries significant nanomolar cross-reactivity with 5-HT2A and 5-HT2C serotonin receptors [2].

Neuropharmacology Receptor Pharmacology Drug Discovery

Enhanced D1 Selectivity Compared to Clinical-Stage D1 Antagonist Ecopipam (SCH 39166)

Odapipam's D1/D2 selectivity ratio significantly exceeds that of the clinically investigated D1/D5 antagonist ecopipam (SCH 39166). Odapipam achieves >5,000-fold D1 over D2 selectivity (Ki D1 = 0.17 nM vs. Ki D2 = 942 nM) [1]. In contrast, ecopipam exhibits a D1 Ki of 1.2 nM and a D2 Ki of 980 nM, translating to approximately 817-fold D1/D2 selectivity [2]. This represents a greater than 6-fold improvement in the selectivity index.

Addiction Research Neuropsychiatric Disorders Receptor Selectivity

Species-Specific Metabolic Differences Enable Cross-Species Experimental Design Optimization

Odapipam demonstrates quantifiably distinct in vitro glucuronidation kinetics compared to the structurally related benzazepine D1 antagonist berupipam across multiple preclinical species. In hepatic microsomal assays, Odapipam exhibited higher Vmax and Km values than berupipam in mouse, rat, dog, pig, and human preparations, with the exception of rabbit where the reverse was true [1]. Notably, while rodent microsomes showed detergent-stimulated UDP-glucuronosyltransferase (UGT) activity (up to 600% of native activity), human hepatic microsomes were not stimulated by detergent treatment [1].

Drug Metabolism Pharmacokinetics Preclinical Development

Validated PET Radiotracer Utility: Superior Brain Imaging Tool Versus Non-Labeled Antagonists

Unlike SCH 23390 or ecopipam, which are not widely established as clinical PET tracers, Odapipam labeled with carbon-11 ([11C]NNC 756) has been validated as a PET radiotracer for in vivo quantification of D1 receptor availability [1][2]. Its high affinity (Kd = 0.18 nM) and selectivity enable specific visualization of D1 receptors in both striatal and extrastriatal brain regions, including the prefrontal cortex, where D1 receptor density is lower and imaging is more technically challenging [3]. PET competition studies have successfully used [11C]NNC 756 to measure endogenous dopamine occupancy at D1 receptors [2].

Molecular Imaging PET Imaging Neuroimaging

Defined Metabolic Pathway with Identified Metabolites Facilitates Analytical Method Development

Odapipam's in vitro metabolism has been thoroughly characterized using normal-phase HPLC coupled with particle-beam mass spectrometry in phenobarbital-induced rat liver microsomes [1]. Five specific metabolites have been identified: N-desmethyl-Odapipam, 1-hydroxy-Odapipam, two 3′-hydroxy-Odapipam isomers, and a dehydrogenated derivative in the dihydrobenzofuran moiety . This defined metabolic profile contrasts with less comprehensively characterized D1 antagonists and provides a clear reference for analytical method development and in vivo study interpretation.

Analytical Chemistry Metabolite Identification LC-MS Method Development

Odapipam: Optimal Research and Procurement Application Scenarios


In Vivo PET Imaging of D1 Dopamine Receptor Distribution and Occupancy

Procure [11C]NNC 756 or unlabeled Odapipam for radiosynthesis to quantify striatal and extrastriatal D1 receptor availability in translational neuroimaging studies. Odapipam's high affinity (Kd = 0.18 nM) [1] and >5,000-fold D1/D2 selectivity [2] enable specific visualization of D1 receptors in regions with low receptor density, including the prefrontal cortex [3]. PET competition studies have validated its utility for measuring endogenous dopamine occupancy [4], making it uniquely suited for addiction, schizophrenia, and Parkinson's disease research where D1 receptor dynamics are of interest.

Pharmacological Tool for Isolating D1-Mediated Behavioral and Electrophysiological Effects

For in vivo and ex vivo studies requiring selective blockade of D1 receptors without confounding D2 or 5-HT2 receptor engagement, Odapipam offers a superior selectivity profile compared to SCH 23390 and ecopipam. Odapipam's >5,000-fold D1/D2 selectivity [1] eliminates D2-mediated motor and motivational artifacts, while its lack of 5-HT2 cross-reactivity distinguishes it from SCH 23390 [2]. This makes Odapipam the preferred antagonist for studies investigating D1 receptor contributions to cognitive function, synaptic plasticity, and reward processing.

Cross-Species Pharmacokinetic and Metabolism Studies with Defined Analytical Reference Standards

Researchers conducting preclinical ADME studies should select Odapipam over other benzazepine D1 antagonists due to its well-characterized species-specific glucuronidation kinetics and fully identified metabolite panel. Direct comparative data with berupipam demonstrate Odapipam's distinct UGT-mediated clearance profile across mouse, rat, dog, pig, and human microsomal preparations [1]. The five identified Phase I metabolites—including N-desmethyl-Odapipam and hydroxylated derivatives [2]—provide established analytical targets for LC-MS/MS method development and in vivo study interpretation.

In Vitro Receptor Binding and Selectivity Profiling Panels

When constructing dopamine receptor binding panels for compound screening or selectivity profiling, Odapipam serves as a definitive D1-selective reference antagonist. Its Ki of 0.17 nM for D1 and 942 nM for D2 [1] establish clear benchmark values for interpreting D1/D2 selectivity of novel compounds. Odapipam's affinity is approximately 7-fold higher than ecopipam's D1 Ki of 1.2 nM [2], enabling researchers to select the appropriate D1 antagonist based on the required sensitivity and dynamic range of their specific assay.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Odapipam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.